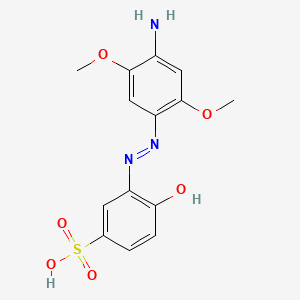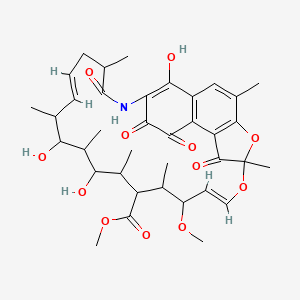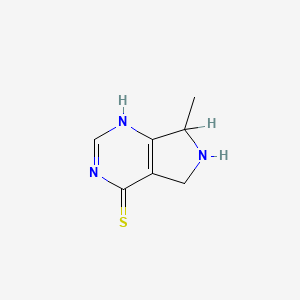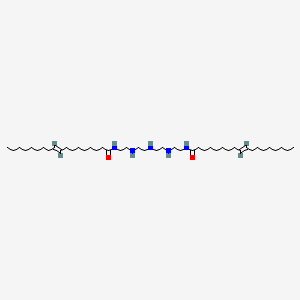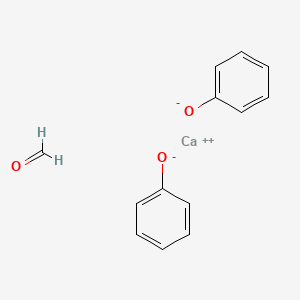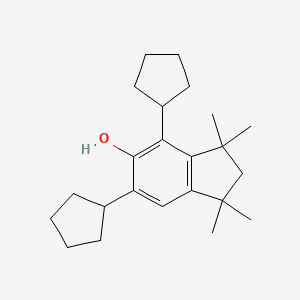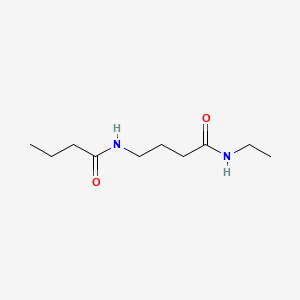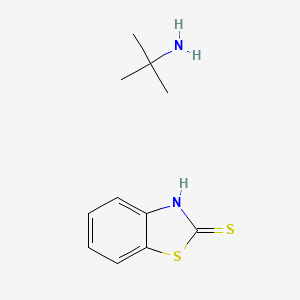
3H-1,3-benzothiazole-2-thione;2-methylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1,3-benzothiazole-2-thione;2-methylpropan-2-amine is a compound with a complex structure that includes a benzothiazole ring and an amine group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,3-benzothiazole-2-thione;2-methylpropan-2-amine typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. The reaction conditions often require heating to about 260°C at 8.1 MPa . Another method involves the cyclization of thioamide or carbon dioxide as raw materials .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors to maintain optimal reaction conditions and improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3H-1,3-benzothiazole-2-thione;2-methylpropan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
3H-1,3-benzothiazole-2-thione;2-methylpropan-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of rubber and other industrial materials.
Wirkmechanismus
The mechanism of action of 3H-1,3-benzothiazole-2-thione;2-methylpropan-2-amine involves its interaction with molecular targets and pathways. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2(3H)-benzothiazolone: Used for the synthesis of imidazole derivatives with potential antifungal properties.
1,3-Benzothiazole-2(3H)-thione - N-ethylethanamine: Known for its unique structural properties and applications in various chemical reactions.
Uniqueness
3H-1,3-benzothiazole-2-thione;2-methylpropan-2-amine stands out due to its diverse applications and unique mechanism of action. Its ability to act as a ligand-activated transcriptional activator sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
63302-50-1 |
|---|---|
Molekularformel |
C11H16N2S2 |
Molekulargewicht |
240.4 g/mol |
IUPAC-Name |
3H-1,3-benzothiazole-2-thione;2-methylpropan-2-amine |
InChI |
InChI=1S/C7H5NS2.C4H11N/c9-7-8-5-3-1-2-4-6(5)10-7;1-4(2,3)5/h1-4H,(H,8,9);5H2,1-3H3 |
InChI-Schlüssel |
GECPCMYQHISDML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N.C1=CC=C2C(=C1)NC(=S)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


